molecular formula C18H15ClN2O2 B2825356 2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 899189-76-5

2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2825356
CAS No.: 899189-76-5
M. Wt: 326.78
InChI Key: QPUTZKJGEVLSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Pyridazinone derivatives have been investigated for their efficiency in inhibiting the corrosion of metals in acidic environments. These compounds act as cathodic inhibitors, significantly reducing corrosion rates by forming protective layers on the metal surface. Studies have demonstrated that the substitution of atoms within the pyridazinone structure can greatly enhance their inhibitory effectiveness, attributed to their adsorption and interaction with the metal surface, following specific isotherm models like Temkin and Langmuir (Bouklah et al., 2004; Kalai et al., 2020).

Synthesis and Chemical Properties

The synthesis and reactions of pyridazinone derivatives have been explored to create novel compounds with potential biological activities. For instance, novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones have been synthesized, offering a foundation for further pharmacological study due to their unique structural features (Alonazy et al., 2009).

Agricultural Applications

Some pyridazinone derivatives exhibit juvenile hormone-like activity, potentially serving as selective insect growth regulators. These compounds have shown promising results in controlling populations of specific pests in agricultural settings without affecting non-target insect species (Miyake & Oguia, 1992).

Medical Imaging

Pyridazinone derivatives have also been evaluated for their potential in medical imaging, particularly in myocardial perfusion imaging (MPI) with PET. These studies involve the synthesis and preliminary evaluation of radiolabeled compounds, demonstrating high heart uptake and promising characteristics for future development as MPI agents (Mou et al., 2012).

Antimicrobial and Antioxidant Properties

The exploration of pyridazinone derivatives for antimicrobial and antioxidant activities is another area of interest. Some derivatives have been synthesized and tested for their ability to inhibit bacterial growth and scavenge free radicals, indicating potential for therapeutic applications (Mehvish & Kumar, 2022).

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-16-7-5-14(6-8-16)17-9-10-18(22)21(20-17)12-13-3-2-4-15(19)11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUTZKJGEVLSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325615
Record name 2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899189-76-5
Record name 2-[(3-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.